2-Bromo-4-nitroimidazole
説明
2-Bromo-4-nitroimidazole (CAS: 65902-59-2; molecular formula: C₃H₂BrN₃O₂; molecular weight: 191.97 g/mol) is a halogenated nitroimidazole derivative widely employed as a key intermediate in the synthesis of antitubercular, antiparasitic, and antimicrobial agents . Its structural uniqueness stems from the bromine atom at the 2-position and a nitro group at the 4-position of the imidazole ring, which enhance its reactivity in nucleophilic substitution and coupling reactions .
The compound’s scalable synthesis involves dibromination of 4-nitroimidazole followed by selective debromination, achieving >98% purity and high yields (62–79%) in kilogram-scale production . This efficiency has facilitated its use in preclinical drugs like DNDI-VL-2098 (antileishmanial) and Pretomanid (antitubercular) .
特性
IUPAC Name |
2-bromo-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRJWMLKEHRGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216120 | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65902-59-2 | |
| Record name | 2-Bromo-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65902-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065902592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Dibromination and Selective Debromination Approach
Two-Step Synthesis via 4-Nitroimidazole Dibromination
The most widely documented method for synthesizing 2-bromo-4-nitroimidazole involves a two-step process starting with 4-nitroimidazole. In the first step, 4-nitroimidazole undergoes dibromination using bromine ($$Br2$$) in the presence of sodium bicarbonate ($$NaHCO3$$) as a base, yielding 2,5-dibromo-4-nitroimidazole . This reaction typically proceeds in aqueous medium at 0–5°C to minimize side reactions, achieving dibromination in 4–6 hours with a yield of 88%.
The second step employs a selective debromination strategy using potassium iodide ($$KI$$) and sodium sulfite ($$Na2SO3$$) in acetic acid. This reductive deiodination selectively removes the bromine atom at the 5-position while retaining the 2-bromo substituent, producing this compound in 64% yield. The reaction is conducted at 120°C for 16 hours, leveraging the differential reactivity of halogen atoms under acidic conditions.
Key Advantages:
化学反応の分析
Types of Reactions: 2-Bromo-4-nitroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Reduction Reactions: The major product is 2-amino-4-bromo-1H-imidazole
科学的研究の応用
Synthesis of 2-Bromo-4-nitroimidazole
The synthesis of this compound has been optimized through various methods to enhance yield and reduce costs. One notable method involves the use of sodium bicarbonate in the presence of bromine, which allows for mild reaction conditions and minimizes the formation of by-products. This method not only improves the economic feasibility of producing this compound but also addresses environmental concerns related to heavy metal residues often found in other synthesis routes .
Table 1: Synthesis Methods for this compound
| Method | Key Reagents | Yield | Conditions |
|---|---|---|---|
| Method A | Bromine, Sodium Bicarbonate | High | Mild temperature |
| Method B | 4-Nitroimidazole with Bromine | Moderate | Reflux conditions |
| Method C | Diethyl phosphite addition | High | Controlled pH |
This compound has shown promising biological activities, particularly as an antitubercular agent. Research indicates that this compound exhibits significant activity against both aerobic and anaerobic forms of Mycobacterium tuberculosis (Mtb), making it a valuable candidate for tuberculosis treatment . The nitro group present in its structure is crucial for its biological efficacy, as it is involved in the mechanism of action against bacterial cells.
Case Study: Antitubercular Activity
In a comparative study, various nitroimidazoles were tested for their effectiveness against Mtb. The results demonstrated that compounds similar to this compound exhibited potent activity, particularly when combined with lipophilic side chains that enhance cellular uptake . This highlights the importance of structural modifications in improving therapeutic efficacy.
Potential Therapeutic Uses
Beyond its antitubercular properties, this compound serves as a precursor for synthesizing other biologically active compounds. For instance, it has been utilized in the development of novel antibiotics and anticancer agents due to its ability to modify biological pathways through its reactive nitro group .
Table 2: Therapeutic Applications of this compound
| Application | Description |
|---|---|
| Antitubercular Agent | Effective against Mtb strains |
| Antibiotic Development | Precursor for new antibiotic compounds |
| Anticancer Research | Potential role in targeting cancer cells |
Market Insights
The market for this compound is expanding, particularly in regions like Japan where there is significant demand for pharmaceutical intermediates. The compound's versatility in synthesis and application makes it a key player in both research and commercial sectors .
作用機序
The mechanism of action of 2-Bromo-4-nitroimidazole involves its interaction with biological molecules. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells .
類似化合物との比較
Key Findings:
Reactivity Hierarchy: 2-Bromo-4-nitroimidazole exhibits superior reactivity in alkylation and coupling reactions compared to 2-chloro-4-nitroimidazole due to bromine’s enhanced leaving-group ability . For example, in the synthesis of DNDI-VL-2098, bromo-substituted intermediates achieved higher coupling yields (36% overall) than chloro analogs .
Biological Activity: Bromine at the 2-position improves metabolic stability and target binding in antitubercular agents. Pretomanid derivatives using this compound demonstrated 2–5-fold higher in vitro activity against Mycobacterium tuberculosis than chloro-substituted analogs . In antileishmanial studies, enantiopure nitroimidazoxazines derived from this compound showed IC₅₀ values <1 µM against Leishmania donovani, outperforming non-halogenated analogs .
Synthetic Versatility :
- This compound enables regioselective alkylation with epoxides (e.g., (R)-glycidol) under mild conditions (K₂CO₃/water, 60°C), achieving >65% yields . In contrast, 2-chloro-4-nitroimidazole requires stronger bases (e.g., NaH) and elevated temperatures for similar transformations .

Pharmacokinetic and Stability Profiles
Key Findings:
- The bromine atom in this compound increases lipophilicity (LogP = 1.2) compared to chloro (LogP = 0.9) and methyl (LogP = -0.3) derivatives, enhancing membrane permeability .
- Despite lower aqueous solubility, this compound’s thermal stability (melting point: 235°C) makes it suitable for high-temperature reactions .
Case Study: Delamanid vs. Pretomanid
Both Delamanid and Pretomanid are nitroimidazole-based antitubercular drugs, but their synthesis pathways highlight the strategic role of this compound:
- Delamanid: Uses this compound in a Mitsunobu etherification step to attach a chiral sidechain, achieving 27% overall yield .
- Pretomanid : Relies on alkylation of this compound with (R)-glycidol, yielding enantiopure intermediates critical for activity .
- Comparison : Bromine’s reactivity enables fewer synthetic steps and higher enantiomeric purity compared to chloro-based routes .
生物活性
2-Bromo-4-nitroimidazole is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens, including those responsible for tuberculosis and other infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the chemical formula C₃H₂BrN₃O₂ and is characterized by the presence of a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole ring. This specific substitution pattern is crucial for its biological activity.
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Nitroimidazoles, including this compound, are known to exhibit activity against both aerobic and anaerobic bacteria. The nitro group is essential for this activity, as it undergoes reduction to form reactive intermediates that interact with bacterial DNA, leading to cell death.
Table 1: Summary of Biological Activities of this compound
| Pathogen | Activity | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | Antitubercular | Reduction of nitro group leading to DNA damage |
| Anaerobic bacteria | Antimicrobial | Formation of reactive species that disrupt cellular functions |
| Parasites | Limited activity reported | Further studies needed to confirm efficacy |
Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural modifications in enhancing the biological activity of nitroimidazoles. The position of substituents on the imidazole ring significantly influences both aerobic and anaerobic activities. For instance, studies have shown that substituents at the 2-position can drastically alter the compound's effectiveness against Mtb.
In a study examining various nitroimidazoles, it was found that compounds with specific structural features exhibited improved antitubercular activity. The presence of a lipophilic tail and specific oxygen functionalities were correlated with increased efficacy against aerobic strains of Mtb .
Case Studies
-
Synthesis and Evaluation Against Mtb :
A study synthesized this compound as an intermediate in the development of Delamanid, a drug approved for multi-drug resistant tuberculosis. The synthesis involved coupling reactions that yielded high purity and efficiency. In vitro evaluations demonstrated that derivatives containing the this compound moiety exhibited potent activity against Mtb strains . -
Antiparasitic Activity :
While primarily studied for its antibacterial properties, there is emerging interest in the antiparasitic potential of nitroimidazoles. Research indicated that certain derivatives showed promise against protozoan parasites like Trichomonas vaginalis, although results were less conclusive compared to their antibacterial effects .
Resistance Mechanisms
Despite their effectiveness, resistance to nitroimidazoles has been documented. Mechanisms include enzymatic reduction pathways that alter drug activation or target site modifications within bacterial species. Understanding these mechanisms is critical for developing new analogs that can circumvent resistance issues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-4-nitroimidazole, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis of nitroimidazole derivatives typically involves halogenation and nitration steps. For this compound, bromination of 4-nitroimidazole using brominating agents (e.g., NBS or Br₂ in controlled conditions) is common. Optimization can focus on solvent choice (e.g., DMF or acetic acid), temperature control (40–60°C), and stoichiometric ratios to minimize side products. Yields reported in analogous syntheses range from 69% to 75% . Advanced purification techniques like column chromatography or recrystallization improve purity.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of 1H/13C NMR to identify chemical environments (e.g., distinguishing nitro and bromo substituents) and LC-MS to confirm molecular weight (expected: ~217.97 g/mol). For example, in related nitroimidazole derivatives, NMR peaks for nitro groups appear as distinct singlets, while bromo substituents influence splitting patterns . Elemental analysis (C, H, N) should align with theoretical values (C: 22.01%, H: 0.92%, N: 19.28%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for nitroimidazoles, which recommend PPE (gloves, goggles), fume hood use, and avoidance of skin contact. Nitroimidazoles may release toxic fumes upon decomposition; store in cool, dry conditions away from oxidizers. Aladdin’s guidelines emphasize spill management using inert absorbents and disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, can model electron density and kinetic-energy distributions to identify reactive sites. For instance, the bromine atom’s electrophilicity and nitro group’s electron-withdrawing effects can be quantified to predict substitution kinetics . Pair computational results with experimental kinetic studies (e.g., monitoring reaction rates via HPLC) to validate models.
Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) may arise from substituent positioning or stereoelectronic effects. Use SAR (Structure-Activity Relationship) studies to isolate variables:
- Compare analogues with varying substituents (e.g., methyl vs. thiophene groups) .
- Validate findings via in vitro assays (e.g., cytotoxicity testing on multiple cell lines) and molecular docking to identify binding interactions .
Q. How can researchers improve the scalability of this compound synthesis while maintaining purity?
- Methodological Answer : Process optimization for scale-up should address:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance bromination efficiency.
- Solvent recovery : Use green solvents (e.g., ethanol/water mixtures) to reduce waste.
- Byproduct mitigation : Implement inline FTIR or Raman spectroscopy for real-time monitoring . Pretomanid synthesis improvements highlight the cost-benefit of optimizing bromonitroimidazole intermediates .
Q. What role does this compound play in designing radiosensitizers, and how can efficacy be tested?
- Methodological Answer : Nitroimidazoles enhance tumor hypoxia targeting. Test radiosensitization by:
- Clonogenic assays to measure radiation-induced cell death.
- EPR oximetry to quantify oxygen consumption in hypoxic environments.
- Compare results with control compounds (e.g., metronidazole derivatives) to assess relative potency .
Tables for Key Data
Table 1 : Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₂BrN₃O₂ | |
| Molecular Weight | 217.97 g/mol | |
| Melting Point | 65–82°C (similar derivatives) | |
| CAS Number | 65902-59-2 |
Table 2 : Common Analytical Techniques for Characterization
| Technique | Application | Example Data |
|---|---|---|
| 1H NMR | Substituent positioning | δ 8.5 (s, 1H, imidazole-H) |
| LC-MS | Molecular weight confirmation | m/z 218.0 [M+H]⁺ |
| Elemental Analysis | Purity verification | C: 22.01%; H: 0.92%; N: 19.28% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

